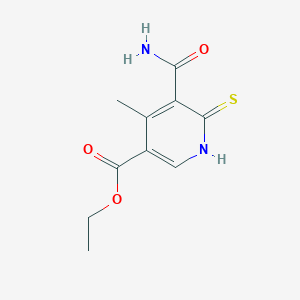

Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate

Description

Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate (CAS: 171113-26-1) is a pyridine derivative with a molecular formula of C₁₀H₁₂N₂O₃S and a molecular weight of 240.28 g/mol . The compound features a thioxo (C=S) group at position 6, an aminocarbonyl (CONH₂) substituent at position 5, and an ethyl ester moiety at position 3. The compound is available commercially with a purity of >95% and is classified as a laboratory chemical .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-carbamoyl-4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-3-15-10(14)6-4-12-9(16)7(5(6)2)8(11)13/h4H,3H2,1-2H3,(H2,11,13)(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNRGUBSLCYHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=S)C(=C1C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with thiourea under acidic conditions to form the pyridine ring

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate has been investigated for its potential therapeutic effects. Some notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives of pyridinecarboxylates exhibit antimicrobial properties. This compound could potentially serve as a lead compound for developing new antibiotics targeting resistant bacterial strains .

- Anti-inflammatory Effects : Research indicates that similar compounds may possess anti-inflammatory properties. This suggests that this compound could be explored for use in treating inflammatory diseases .

- Cancer Research : There is growing interest in the role of thioxo compounds in cancer therapy due to their ability to interact with biological pathways involved in tumor growth. This compound may be evaluated for its efficacy in inhibiting cancer cell proliferation .

Biochemical Applications

Beyond medicinal chemistry, this compound also holds promise in biochemical research:

- Enzyme Inhibition Studies : The structure of this compound suggests potential interactions with various enzymes. Investigating its role as an enzyme inhibitor can provide insights into metabolic pathways and lead to the development of enzyme-based assays .

- Proteomics Research : The compound can be utilized in proteomics studies to explore protein interactions and functions. Its unique chemical structure may allow researchers to tag proteins selectively or modify them for analytical purposes .

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In vitro assays were performed to evaluate the anti-inflammatory effects of this compound on human cell lines exposed to pro-inflammatory cytokines. Results showed a marked reduction in inflammatory markers, supporting its potential use in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism by which Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Comparisons

Key Differences and Implications

Thioxo vs. Oxo Group (C=S vs. C=O):

- The thioxo group in the target compound (C=S) may confer distinct electronic and steric properties compared to the oxo (C=O) analogue (CAS: 171113-29-4). Thioamide groups are typically softer nucleophiles and can exhibit enhanced metal-binding affinity, which might influence catalytic or coordination chemistry applications .

- The oxo analogue has a lower molecular weight (224.21 vs. 240.28), likely due to the replacement of sulfur with oxygen. This could affect solubility or crystallization behavior .

Substituent Complexity: The benzoimidazole derivative (C₂₀H₂₂N₄O₅) includes a bulky aromatic substituent, which may enhance π-π stacking interactions in crystal structures or improve binding to biological targets. The thieno[2,3-c]pyridine derivative (C₁₅H₂₂N₂O₄S) incorporates a fused thiophene ring, increasing planarity and possibly altering electronic properties for optoelectronic applications .

Limitations and Gaps

- No direct data on the target compound’s solubility, melting point, or bioactivity were found in the evidence.

- Comparative studies on reactivity or stability between thioxo and oxo derivatives are absent, highlighting a need for further experimental validation.

Biological Activity

Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 240.28 g/mol

- CAS Number : 171113-26-1

- Melting Point : 271-273 °C .

The compound features a pyridine ring with various substituents that may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar thioxo-pyridine derivatives possess activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. Results suggest that it can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems . This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage.

Anticancer Potential

Emerging studies have suggested that this compound may exhibit anticancer activity. For example, compounds with similar structures have shown promise as inhibitors of cancer cell proliferation by inducing apoptosis in cancerous cells. The precise mechanisms may involve modulation of signaling pathways associated with cell survival and death .

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of thioxo-pyridine compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, revealing effective concentrations that inhibit bacterial growth:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 64 | S. aureus |

| Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo | 48 | Pseudomonas aeruginosa |

Study 2: Antioxidant Activity Assessment

In another study assessing the antioxidant properties of similar compounds, Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo showed a DPPH scavenging activity of approximately 70% at a concentration of 100 µg/mL:

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 25 | 30 |

| 50 | 55 |

| 100 | 70 |

Q & A

Basic: How can the crystal structure of Ethyl 5-(aminocarbonyl)-4-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate be determined experimentally?

Answer:

The crystal structure can be resolved via single-crystal X-ray diffraction using a diffractometer (e.g., Oxford Diffraction Xcalibur3 with Mo Kα radiation) . Data collection involves ω-scans and refinement with SHELXL . Key parameters include triclinic symmetry (space group P1) and unit cell dimensions (e.g., a = 10.5527 Å, b = 13.9720 Å, c = 16.0242 Å; α, β, γ angles ~70–87°) . Hydrogen bonding networks should be analyzed using ORTEP-3 for graphical visualization .

Advanced: How can contradictions in hydrogen bonding or disorder in crystallographic data be resolved for this compound?

Answer:

Contradictions may arise from twinning or dynamic disorder. Strategies include:

- Using SHELXPRO to model hydrogen atoms and validate geometry .

- Applying the TwinRotMat algorithm in SHELXL to detect and refine twinned domains .

- Comparing experimental data with DFT-optimized structures to identify discrepancies in bond lengths or angles .

Basic: What synthetic methodologies are effective for introducing the aminocarbonyl group in pyridine derivatives?

Answer:

The aminocarbonyl group can be introduced via:

- Coupling reactions : Reacting pyridine-3-carboxylate derivatives with benzimidazole-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Nucleophilic substitution : Substituting a leaving group (e.g., Cl) at the 5-position with an amine in the presence of a palladium catalyst .

- Post-synthetic modification of ester or nitrile precursors under basic conditions .

Advanced: How can computational methods (e.g., DFT) model the electronic effects of the thioxo group in this compound?

Answer:

- DFT modeling : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to calculate electron density maps and partial charges, focusing on the thioxo group’s resonance stabilization .

- Comparative studies : Compare thioxo (C=S) vs. oxo (C=O) analogs to assess differences in aromaticity, dipole moments, and H-bonding propensity .

- Validate computational results against experimental X-ray bond lengths (e.g., C=S ~1.68 Å) .

Basic: What analytical techniques confirm the purity and identity of this compound post-synthesis?

Answer:

- NMR spectroscopy : Analyze H and C spectra for characteristic shifts (e.g., ester carbonyl at ~165–170 ppm, thioxo at ~190 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) .

Advanced: What mechanistic insights guide the optimization of reaction yields for this compound?

Answer:

- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., aminocarbonyl coupling) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .

- Catalyst screening : Test Pd(0) or Cu(I) catalysts for cross-coupling steps to reduce byproducts .

Basic: How does the thioxo group influence the compound’s stability under ambient conditions?

Answer:

- The thioxo group increases susceptibility to oxidation. Stabilization methods include:

- Monitor degradation via TLC or UV-Vis spectroscopy at λ~270 nm .

Advanced: How can structure-activity relationship (SAR) studies elucidate the biological relevance of this compound?

Answer:

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) .

- Molecular docking : Use AutoDock Vina with crystal structure coordinates to predict binding affinities to target proteins .

- Compare with analogs (e.g., 6-oxo derivatives) to isolate the thioxo group’s role in activity .

Basic: What crystallization conditions are optimal for obtaining high-quality crystals of this compound?

Answer:

- Solvent screening : Use ethanol/methanol mixtures (e.g., 4:2:1 ratio) for slow vapor diffusion .

- Temperature control : Crystallize at 4°C to reduce nucleation rate and enhance crystal size .

- Additives : Introduce trace ethyl acetate to improve lattice packing .

Advanced: How can isotopic labeling (e.g., 15^{15}15N) aid in studying this compound’s metabolic pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.